molecular formula C26H40N2O5 B13447003 Bisoprolol EP Impurity D CAS No. 1225195-71-0

Bisoprolol EP Impurity D

Cat. No.: B13447003
CAS No.: 1225195-71-0
M. Wt: 460.6 g/mol
InChI Key: BYAZPNNCYCDQBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bisoprolol EP Impurity D ( 1225195-71-0) is an associate impurity of the beta-blocker drug substance, Bisoprolol, which is used in the treatment of heart diseases . This compound is chemically defined as (RS)-1-[4-[4-(2-Hydroxy-3-isopropylaminopropoxy)benzyloxylmethyl] phenoxy]-3-isopropylaminopropan-2-ol and is also known as the Bisoprolol Ether Dimer . With a molecular formula of C26H40N2O5 and a molecular weight of 460.61 g/mol, it serves as a critical analytical standard . Researchers utilize this high-purity impurity in pharmaceutical R&D for method development, validation, and stability studies to monitor and control the quality of Bisoprolol drug substances and products, ensuring they comply with pharmacopoeial specifications such as those in the European Pharmacopoeia (EP) . It is supplied with comprehensive analytical documentation, including a Certificate of Analysis (CoA) and supporting data from techniques like HPLC, HNMR, and mass spectrometry, making it suitable for regulatory submissions . This product is intended for research and analysis as a reference material and is strictly for Research Use Only, not for human consumption.

Properties

CAS No.

1225195-71-0

Molecular Formula

C26H40N2O5

Molecular Weight

460.6 g/mol

IUPAC Name

1-[4-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methoxymethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol

InChI

InChI=1S/C26H40N2O5/c1-19(2)27-13-23(29)17-32-25-9-5-21(6-10-25)15-31-16-22-7-11-26(12-8-22)33-18-24(30)14-28-20(3)4/h5-12,19-20,23-24,27-30H,13-18H2,1-4H3

InChI Key

BYAZPNNCYCDQBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCC2=CC=C(C=C2)OCC(CNC(C)C)O)O

Origin of Product

United States

Origin and Formation Mechanisms of Bisoprolol Ep Impurity D

Impurity Formation during Bisoprolol (B1195378) Synthesis Pathways

Process-related impurities like Bisoprolol EP Impurity D are typically formed through side reactions that occur during the synthesis of the target API. smolecule.com The manufacturing process of Bisoprolol involves several chemical transformations, and specific steps have been identified as being conducive to the formation of this dimeric impurity.

Research indicates that this compound emerges during specific stages of the multi-step synthesis of Bisoprolol. smolecule.com The key reaction types implicated in its formation include:

Etherification: This is a central reaction in building the Bisoprolol molecule. Side reactions during this step, where intermediates react with each other instead of the intended reactant, can lead to the formation of dimers. smolecule.com

Dimerization Reactions: The structure of Impurity D is that of a dimer, suggesting its formation involves the joining of two monomeric units related to Bisoprolol. ijper.org

Debenzylation: In synthesis routes that use benzyl (B1604629) protective groups, the debenzylation step can sometimes be incomplete or lead to side reactions, contributing to the impurity profile. smolecule.com

A general, multi-step synthesis pathway that can lead to such impurities involves stages like benzylation, reduction, chlorination, etherification, and debenzylation. smolecule.comgoogle.com It is within this complex series of reactions that the conditions for the unintended synthesis of Impurity D arise.

The starting materials and intermediates used in the synthesis of Bisoprolol are fundamental to the formation of Impurity D. The impurity's structure contains two units linked together, indicating a reaction between two precursor molecules.

Key molecules involved can include:

Phenolic Precursors: The synthesis often starts with phenolic compounds. smolecule.com For example, 4-hydroxybenzyl alcohol is a known starting material in common bisoprolol synthesis routes. ijper.orgindexcopernicus.com

Reactive Intermediates: The process generates highly reactive intermediates. For instance, an intermediate formed from the reaction of 4-hydroxybenzyl alcohol with epichlorohydrin (B41342) can subsequently react with another molecule, such as an intermediate like 4-((2-isopropoxyethoxy)methyl)phenol (B23825) (Bisoprolol Impurity M), to form a dimeric structure. ijper.org The presence of residual reactants or by-products from steps like etherification can persist despite purification efforts and contribute to the final impurity profile. smolecule.com

The table below summarizes the key factors in the synthesis pathway that contribute to the formation of this compound.

FactorDescriptionRelevant StepsKey Molecules
Process-Related Side Reactions Unintended chemical reactions occurring during the API synthesis. smolecule.comEtherification, Dimerization, Debenzylation smolecule.comijper.orgPhenolic precursors, Isopropylamine, Epichlorohydrin, Benzyl-protected intermediates smolecule.comijper.orgindexcopernicus.com
Reactive Intermediates Highly reactive molecules formed during the synthesis that can combine to form the dimeric impurity. ijper.orgCondensation, Alkylation smolecule.com4-((2-isopropoxyethoxy) methyl) phenol, Epoxide-containing intermediates ijper.org

Degradation Pathways Leading to this compound

Forced degradation studies are crucial for identifying potential impurities that can form when a drug substance is exposed to various stress conditions over its shelf life. These studies have revealed specific conditions under which Bisoprolol can degrade to form Impurity D.

Hydrolysis is a common degradation pathway for pharmaceuticals. Studies on Bisoprolol have shown that its stability is dependent on the pH of the environment.

Acidic Hydrolysis: Forced degradation studies have demonstrated that subjecting Bisoprolol to acid hydrolysis leads to the formation of this compound. researchgate.netshd-pub.org.rsukim.mkresearchgate.net In these studies, treatment with hydrochloric acid at elevated temperatures resulted in the transformation of Bisoprolol into several degradants, including Impurity D, alongside other specified impurities like Impurity A and Impurity L. researchgate.netshd-pub.org.rsukim.mk

Alkaline Hydrolysis: In contrast, studies involving alkaline hydrolysis (e.g., using sodium hydroxide) have shown the formation of a different set of impurities, such as A, L, Q, G, and K, but this compound was not reported as a product of this degradation pathway. researchgate.netshd-pub.org.rsukim.mk

Exposure to heat is another critical stress factor. However, forced degradation studies involving thermal stress (e.g., heating the drug substance at 105°C) on Bisoprolol have not identified Impurity D as a resulting degradation product. researchgate.netshd-pub.org.rs These conditions were found to produce other impurities, namely Impurities A, L, and K. researchgate.netshd-pub.org.rsukim.mk Similarly, studies on wet heat degradation also did not report the formation of Impurity D. impactfactor.orgresearchgate.net

Oxidation can be a significant degradation pathway for many drug substances. When Bisoprolol was subjected to oxidative stress, typically using hydrogen peroxide, it degraded to form Impurities A, L, and K. researchgate.netshd-pub.org.rsukim.mk However, this compound was not detected as a product of oxidative degradation. researchgate.netshd-pub.org.rsukim.mkimpactfactor.org

The following table summarizes the findings from forced degradation studies on Bisoprolol.

Degradation ConditionImpurity D FormationOther Major Impurities Formed
Acidic Hydrolysis (e.g., HCl, heat)Yes researchgate.netshd-pub.org.rsukim.mkImpurity A, Impurity L researchgate.netshd-pub.org.rsukim.mk
Alkaline Hydrolysis (e.g., NaOH, heat)No researchgate.netshd-pub.org.rsukim.mkImpurity A, Impurity L, Impurity Q, Impurity G, Impurity K researchgate.netshd-pub.org.rsukim.mk
Thermal Degradation (Heat)No researchgate.netshd-pub.org.rsukim.mkImpurity A, Impurity L, Impurity K researchgate.netshd-pub.org.rsukim.mk
Oxidative Degradation (e.g., H₂O₂)No researchgate.netshd-pub.org.rsukim.mkImpurity A, Impurity L, Impurity K researchgate.netshd-pub.org.rsukim.mk

Dimerization Reactions in Bisoprolol Impurity D Formation

This compound is structurally a dimeric impurity. smolecule.com Its formation is the result of a dimerization reaction where two molecules related to the bisoprolol structure are linked together. The chemical structure is specifically 1-[4-[4-(2-Hydroxy-3-isopropylaminopropoxy)benzyloxylmethyl]phenoxy]-3-isopropylaminopropan-2-ol. smolecule.com This compound is recognized as a significant dimeric impurity with the molecular formula C26H40N2O5. smolecule.com

The formation of this ether dimer impurity is understood to occur as a side reaction during the synthesis of the active pharmaceutical ingredient (API), bisoprolol fumarate (B1241708). smolecule.comijper.org Specifically, it is reported to emerge during the etherification and debenzylation steps of the manufacturing process. smolecule.com These process-related impurities can arise from side reactions or the incomplete purification of intermediates. smolecule.com The synthesis of what is referred to as "Bisoprolol Dimer Impurity" has been achieved in laboratory settings, confirming its origin from synthetic reaction pathways. ijper.org

Table 1: Chemical Properties of this compound Below is an interactive table detailing the key chemical properties of this compound.

PropertyValueSource
Chemical Name (RS)-1-[4-[4-(2-Hydroxy-3-isopropylaminopropoxy)benzyloxylmethyl] phenoxy]-3-isopropylaminopropan-2-ol chemicea.comdrjcrbio.comsmolecule.com
Synonym Bisoprolol Ether Dimer chemicea.com
CAS Number 1225195-71-0 chemicea.comdrjcrbio.comsmolecule.com
Molecular Formula C26H40N2O5 chemicea.comdrjcrbio.comsmolecule.com
Molecular Weight 460.61 g/mol smolecule.com
Category Dimeric Impurity smolecule.comijper.org

Influence of Process Parameters and Storage Conditions on Impurity Formation

The formation of this compound is significantly influenced by both the parameters of the chemical synthesis process and the conditions under which the drug substance is stored.

Process-related impurities such as Impurity D can form during the synthesis of bisoprolol via side reactions. smolecule.com The manufacturing stages identified as critical for the formation of this dimer are the etherification and debenzylation steps. smolecule.com Controlling process parameters is therefore crucial. For instance, managing the pH during synthesis can help control the formation of certain impurities. chemicea.com Furthermore, preventing unwanted side reactions requires careful management of intermediates; in the context of bisoprolol synthesis, reactive benzaldehyde (B42025) intermediates must be effectively reduced to the corresponding benzyl alcohol derivatives to avoid the formation of such impurities. smolecule.com

Storage conditions also play a critical role. Forced degradation studies have been instrumental in identifying the conditions that promote the formation of specific impurities. ukim.mk These studies subject the drug substance to stresses like acid and base hydrolysis, oxidation, heat, and light to determine degradation pathways. ukim.mkresearchgate.net For this compound, acid hydrolysis has been identified as a key condition leading to its formation, along with impurities A and L. ukim.mkresearchgate.net In contrast, conditions such as alkaline hydrolysis, oxidation, and thermal stress tend to produce a different profile of impurities. ukim.mkresearchgate.net The stability of bisoprolol is also affected by temperature, with storage at elevated temperatures (such as 40 °C and 60 °C) accelerating degradation. googleapis.com Moisture is another critical factor, as its presence can facilitate hydrolytic degradation reactions. googleapis.com

Table 2: Summary of Bisoprolol Forced Degradation Studies This interactive table summarizes the impurities formed under different stress conditions as identified in forced degradation studies.

Stress ConditionImpurities FormedSource
Acid Hydrolysis Impurity A, Impurity L, Impurity D ukim.mkresearchgate.net
Alkaline Hydrolysis Impurity A, Impurity L, Impurity Q, Impurity G, Impurity K ukim.mkresearchgate.net
Oxidative Degradation Impurity A, Impurity L, Impurity K ukim.mkresearchgate.net
Thermal Degradation Impurity A, Impurity L, Impurity K ukim.mkresearchgate.net
Photodegradation Impurity A, Impurity L, Impurity G, Impurity K ukim.mkresearchgate.net

Advanced Analytical Methodologies for Detection and Quantification of Bisoprolol Ep Impurity D

Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) stands as the principal analytical technique for the separation and quantification of Bisoprolol (B1195378) and its related substances, including Impurity D. Gas Chromatography (GC) is generally not employed for such non-volatile and thermally labile compounds.

The development of a robust HPLC method is critical for accurately resolving Bisoprolol EP Impurity D from the active pharmaceutical ingredient (API) and other potential impurities. Method optimization involves a systematic evaluation of stationary phases, mobile phase compositions, and detection parameters to achieve the desired selectivity, sensitivity, and efficiency. Forced degradation studies, particularly under acid hydrolysis conditions, have been instrumental in identifying the formation of Impurity D alongside other related substances like impurities A and L. ukim.mk

The selection of an appropriate stationary phase is paramount for achieving effective separation. For the analysis of Bisoprolol and its polar impurities, reversed-phase chromatography is the universally adopted mode.

C18 (Octadecylsilane) Columns: C18 columns are the most widely used stationary phases for the analysis of Bisoprolol impurities due to their hydrophobicity, which provides excellent retention and resolution for the moderately polar Bisoprolol molecule and its related substances. ukim.mk Several studies on Bisoprolol impurity profiling have successfully employed various C18 columns, demonstrating their suitability. mjcce.org.mk Columns such as Zorbax SB C18 and Xterra MS C18 have proven effective in separating critical impurity pairs in Bisoprolol analysis, indicating that such stationary phases provide the necessary selectivity for complex separations that would include Impurity D. mfd.org.mk

Monolithic Columns: Monolithic silica (B1680970) columns represent an alternative to traditional particle-packed columns. These columns, consisting of a continuous rod of porous silica, allow for analysis at higher flow rates with lower backpressure. While specific application data for this compound on monolithic columns is not detailed, these columns have been evaluated for the rapid analysis of Bisoprolol, suggesting their potential for high-throughput screening of its impurities.

The mobile phase composition, including the organic modifier, aqueous component, pH, and additives, directly influences the retention and selectivity of the separation.

Mobile Phase Components: A typical mobile phase for Bisoprolol impurity analysis consists of a mixture of an aqueous buffer and an organic solvent, most commonly acetonitrile. mjcce.org.mk To ensure good peak shape and adequate retention of the basic Bisoprolol molecule and its impurities, the pH of the aqueous phase is often controlled using additives like perchloric acid, formic acid, or phosphate (B84403) buffers. ukim.mkmjcce.org.mk A study that successfully identified Bisoprolol Impurity D utilized a mobile phase of formic acid in water and acetonitrile, a composition that is notably compatible with mass spectrometry detection. ukim.mk

Gradient Elution: Due to the presence of multiple impurities with varying polarities, a gradient elution strategy is typically necessary. mjcce.org.mk A gradient program, where the proportion of the organic solvent is increased over the course of the analysis, allows for the elution of early-retaining polar impurities (like Impurity A) and later-retaining, more non-polar impurities, all within a reasonable run time and with good resolution. mjcce.org.mk

Table 1: Examples of HPLC Conditions Used in the Analysis of Bisoprolol and Its Impurities
Stationary PhaseMobile PhaseElution ModeFlow RateDetectionReference
Zorbax SB C18 (150 x 4.6 mm, 3.5 µm)A: 0.2% (v/v) Perchloric acid in water B: AcetonitrileGradient1.2 mL/minUV/DAD mjcce.org.mk
C18 ColumnA: Formic acid in water B: Formic acid in acetonitrileGradientNot SpecifiedUV (270 nm), MS/MS ukim.mk
Aquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)A: 0.2% (v/v) Perchloric acid B: AcetonitrileGradient0.23 mL/minUV/DAD mjcce.org.mk
Prontosil, C18 (250 x 4.6 mm, 5µm)Buffer (pH 5.6) and Acetonitrile (75:25 v/v)Isocratic1.0 mL/minPDA (226 nm) wisdomlib.org

Sensitive and specific detection is required for the reliable quantification of impurities, which are often present at very low concentrations.

UV and Photodiode Array (PDA) Detection: Ultraviolet (UV) detection is the most common modality for the quantification of Bisoprolol and its impurities. The chromophores present in the molecular structure allow for detection at specific wavelengths, with 226 nm, 230 nm, and 270 nm being reported in various methods. mfd.org.mkwisdomlib.orgnih.govpharmascholars.com A Photodiode Array (PDA) detector offers a significant advantage by acquiring spectra across a range of wavelengths simultaneously. This capability is crucial for assessing peak purity and for identifying co-eluting peaks, thereby ensuring the specificity of the analytical method.

Mass Spectrometry (MS): For the definitive identification and structural characterization of unknown degradation products, coupling HPLC with a mass spectrometer (LC-MS/MS) is an indispensable tool. ukim.mk In the context of this compound, which was identified during forced degradation studies, LC-MS/MS provides molecular weight and fragmentation data, allowing for its unambiguous structural elucidation. ukim.mk

In impurity profiling, the retention behavior of an impurity is often described by its Relative Retention Time (RRT). The RRT is a ratio of the retention time of the impurity to the retention time of the main API peak. This value is a critical system suitability parameter that helps in the reliable identification of impurity peaks from run to run and across different systems.

While specific RRT values for this compound are not widely published and are dependent on the exact chromatographic conditions, its identity is confirmed by comparing its retention time to that of a qualified reference standard under specified analytical conditions. For context, other known impurities of Bisoprolol have been assigned RRTs in validated methods, such as approximately 0.52 for Impurity A and 1.03 for Impurity G. ukim.mk

Gas Chromatography is generally not a suitable technique for the analysis of this compound. This is due to the inherent characteristics of the impurity, which, like the parent drug, is a large, polar, and thermally labile molecule with a high molecular weight (460.61 g/mol ). synthinkchemicals.comallmpus.com Such compounds are non-volatile and would likely decompose at the high temperatures required for GC analysis. While GC-MS methods have been developed for the analysis of the parent Bisoprolol in biological matrices, these typically require a complex derivatization step to increase volatility and thermal stability. nih.gov For routine quality control and impurity profiling of related substances like Impurity D, HPLC remains the overwhelmingly preferred and more appropriate analytical technique.

Table of Mentioned Compounds

Compound Name Chemical Name
Bisoprolol (RS)-1-{4-[(2-Isopropoxyethoxy)methyl]phenoxy}-3-(isopropylamino)propan-2-ol
This compound 1-[4-[4-(2-Hydroxy-3-isopropylaminopropoxy)benzyloxylmethyl]phenoxy]-3-isopropylaminopropan-2-ol
Bisoprolol Impurity A (RS)-1-(4-Hydroxymethyl-phenoxy)-3-isopropylaminopropan-2-ol
Bisoprolol Impurity G (2RS)-1-[4-[[(2-isopropoxyethoxy)methoxy]methyl]phenoxy]-3-(isopropylamino)propan-2-ol
Bisoprolol Impurity L 4-[[(2RS)-2-hydroxy-3-(isopropylamino) propyl]oxy] benzaldehyde (B42025)
Acetonitrile Ethanenitrile
Perchloric acid Hydrogen perchlorate
Formic acid Methanoic acid
Methanol Methyl alcohol
Acetone Propan-2-one

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a valuable technique for the qualitative and semi-quantitative analysis of pharmaceutical compounds and their impurities. nih.gov For this compound, TLC can be employed as a straightforward and cost-effective method for initial screening and identification. The separation principle of TLC relies on the differential partitioning of the components of a mixture between a stationary phase (a thin layer of adsorbent material on a flat plate) and a mobile phase (a solvent or mixture of solvents).

While specific validated TLC methods dedicated solely to this compound are not extensively detailed in publicly available literature, the general applicability of TLC for analyzing bisoprolol and its related substances is acknowledged. scispace.com In a typical TLC analysis for impurities, a solution of the bisoprolol sample is spotted onto the TLC plate, which is then developed in a chamber containing the mobile phase. The choice of stationary and mobile phases is crucial for achieving adequate separation of Impurity D from bisoprolol and other related substances. Visualization of the separated spots is often achieved under UV light or by using specific chemical reagents that react to produce colored spots. nih.gov

The utility of TLC in pharmaceutical analysis is enhanced when combined with densitometry, which allows for quantitative measurement of the separated compounds. nih.gov This combination can provide more precise quantification of impurity levels. Furthermore, TLC can be coupled with mass spectrometry (TLC-MS) for the identification of unknown components, offering a powerful tool for impurity profiling. nih.gov

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" analytical technique and a robust alternative to traditional methods like HPLC and GC for pharmaceutical analysis. twistingmemoirs.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with the addition of a polar co-solvent. twistingmemoirs.commt.com This technique offers several advantages, including rapid separations, enhanced resolution, and reduced consumption of organic solvents. twistingmemoirs.comresearchgate.net

In the context of analyzing bisoprolol and its impurities, SFC can be particularly beneficial for impurity profiling and chiral separations. twistingmemoirs.comresearchgate.net The technique's unique selectivity and high-speed capabilities make it an attractive option for resolving complex mixtures of related substances. mt.com Modern SFC instrumentation has addressed earlier limitations, offering improved precision, reproducibility, and sensitivity, making it suitable for use in regulated Good Manufacturing Practice (GMP) environments. researchgate.net

The coupling of SFC with mass spectrometry (SFC-MS) further enhances its capabilities, allowing for the identification and structural characterization of impurities. mt.com Two-dimensional SFC/SFC/MS systems have also been developed to integrate achiral and chiral separations in a single run, which can be advantageous for the comprehensive analysis of pharmaceutical compounds. nih.gov

Table 1: Comparison of Chromatographic Techniques for this compound Analysis
TechniquePrincipleAdvantagesLimitationsApplication for Impurity D
Thin-Layer Chromatography (TLC)Differential partitioning between a stationary phase and a liquid mobile phase.Cost-effective, simple, parallel analysis of multiple samples. nih.govLower resolution and sensitivity compared to HPLC/SFC, primarily qualitative or semi-quantitative.Initial screening, identification, and semi-quantitative estimation.
Supercritical Fluid Chromatography (SFC)Partitioning between a stationary phase and a supercritical fluid mobile phase.Fast separations, reduced solvent consumption, high resolution, environmentally friendly. twistingmemoirs.comresearchgate.netRequires specialized instrumentation.Impurity profiling, chiral separations, and quantitative analysis, especially when coupled with MS. twistingmemoirs.commt.com

Mass Spectrometric Techniques for Impurity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique widely used for the identification and quantification of pharmaceutical impurities. nih.govresearchgate.net This method combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. wisdomlib.org For the analysis of this compound, LC-MS/MS provides a robust platform for its detection and quantification even at low levels.

In a typical LC-MS/MS workflow, the sample containing bisoprolol and its impurities is first separated on an LC column. The eluent from the column is then introduced into the mass spectrometer, where the molecules are ionized. Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the protonated molecule of Impurity D) which is then fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides high specificity and reduces matrix interference. nih.gov

Several studies have demonstrated the successful application of LC-MS/MS for the analysis of bisoprolol and its related substances. researchgate.net For instance, a method was developed for the separation and characterization of bisoprolol degradation products, where Impurity D was identified. researchgate.net The mass transition for bisoprolol is often monitored as m/z 326.3 → 116.3. nih.gov The development of rapid and sensitive UPLC-MS/MS methods has further improved the efficiency of analysis, with total run times as short as 2.00 minutes. nih.gov The linearity of these methods is typically established over a specific concentration range, for example, 0.0200-40.0 ng/mL, with a low limit of quantification (LLOQ) around 20.0 pg/mL. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the accurate mass determination of unknown compounds, including pharmaceutical impurities. johnshopkins.educuni.cz Unlike nominal mass spectrometers, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high precision, often to four or five decimal places. This accuracy allows for the determination of the elemental composition of a molecule, which is crucial for the identification of unknown impurities like this compound. contractpharma.com

The application of HRMS, often coupled with liquid chromatography (LC-HRMS), provides unambiguous identification of impurities by comparing the experimentally measured accurate mass with the theoretical mass calculated from the proposed chemical formula. contractpharma.com Techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry have been utilized in forced degradation studies of bisoprolol to identify and characterize degradation products. ijper.org The high resolving power of these instruments helps to differentiate between compounds with the same nominal mass but different elemental compositions.

Fragmentation Pathway Analysis for Structural Insights

Understanding the fragmentation pathways of a molecule in a mass spectrometer is essential for its structural elucidation. For this compound, fragmentation pathway analysis provides valuable insights into its chemical structure. When the protonated molecular ion of Impurity D is subjected to collision-induced dissociation (CID) in an MS/MS experiment, it breaks down into smaller, characteristic fragment ions.

Studies on the forced degradation of bisoprolol have provided data on the fragmentation patterns of its related substances. researchgate.netukim.mk For this compound, with a chemical formula of C26H40N2O5, the fragmentation pathway would involve the cleavage of specific bonds within the molecule. researchgate.nettlcstandards.com By analyzing the m/z values of the resulting product ions, it is possible to deduce the connectivity of atoms and the presence of specific functional groups within the impurity's structure. This information, combined with the accurate mass data from HRMS, allows for a confident structural assignment of the impurity. researchgate.netukim.mk

Table 2: Mass Spectrometric Data for Bisoprolol and Impurity D
CompoundMolecular FormulaPrecursor Ion (m/z)Key Fragment Ions (m/z)Technique
BisoprololC18H31NO4326.3 [M+H]+116.3LC-MS/MS nih.gov
This compoundC26H40N2O5Not explicitly stated in search resultsNot explicitly stated in search resultsLC-MS/MS, HRMS researchgate.nettlcstandards.com

Method Validation and System Suitability for Impurity D Analysis

The validation of analytical methods is a regulatory requirement to ensure that the method is reliable, reproducible, and suitable for its intended purpose—the quantification of impurities like this compound. Validation is performed according to International Council for Harmonisation (ICH) guidelines. ukim.mk

Specificity and Selectivity

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, or matrix components (e.g., placebo). ijrpns.com

In the context of this compound analysis, specificity is typically demonstrated through several approaches:

Forced Degradation Studies: Bisoprolol is subjected to stress conditions (e.g., acid and alkaline hydrolysis, oxidation, heat, and light) to generate potential degradation products. ukim.mk The analytical method must be able to resolve the peak for Impurity D from all other peaks generated during these studies. ukim.mknih.gov Acid hydrolysis, in particular, has been shown to produce Impurity D. ukim.mk

Placebo and API Analysis: Chromatograms of a placebo (formulation without the drug) are compared with those of the spiked sample to ensure there is no interference from excipients at the retention time of Impurity D. ukim.mk

Peak Purity Analysis: Using a photodiode array (PDA) detector in HPLC, the spectral purity of the Impurity D peak is assessed to confirm that it is not co-eluting with other substances. nih.gov

Linearity and Range

Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a specified range. saudijournals.com For impurity quantification, this is critical for accurately reporting the level of an impurity.

The linearity of methods for bisoprolol and its impurities is established by preparing a series of solutions of known concentrations and analyzing them. The response (e.g., peak area in HPLC) is then plotted against concentration, and the relationship is assessed statistically.

Table 2: Typical Linearity Parameters for Bisoprolol Impurity Analysis

Parameter Typical Value/Finding Reference
Concentration Range 0.52 µg/mL – 3.10 µg/mL ukim.mk
Correlation Coefficient (R²) ≥ 0.999 ukim.mksaudijournals.com

| Regression Analysis | A linear regression equation (y = mx + c) is established to calculate concentrations. | saudijournals.com |

This validation ensures that the method can accurately quantify this compound at the levels expected in the drug substance and product.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies. ijcrt.org For impurity analysis, accuracy is assessed by spiking a placebo mixture with a known amount of the impurity standard at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). saudijournals.com

The percentage recovery of the analyte is then calculated. Regulatory guidelines typically require the mean recovery to be within a range of 90% to 110%, or sometimes a tighter range of 98% to 102%, depending on the concentration. ijcrt.orgmjcce.org.mk Studies on analytical methods for bisoprolol have demonstrated excellent accuracy, with recovery values falling well within these acceptance criteria, confirming the method's capability to accurately quantify related substances like Impurity D. ukim.mk

Precision (Repeatability, Intermediate Precision)

The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. europa.eu For the analysis of Bisoprolol and its impurities, such as Impurity D, precision is typically evaluated at two levels: repeatability and intermediate precision. europa.eu

Repeatability (Intra-assay Precision) Repeatability demonstrates the precision of a method over a short time interval under the same operating conditions. europa.eu This is typically assessed by performing a minimum of six replicate injections of a single sample solution at the 100% test concentration or by analyzing a minimum of nine determinations across the specified range (e.g., three concentrations, three replicates each). chromatographyonline.com The acceptance criterion is generally a low relative standard deviation (RSD), often required to be less than 2.0%. For the analysis of Bisoprolol, injection repeatability (system precision) has been demonstrated with an RSD of 0.6602% for 10 successive measurements, well within the typical limit. bch.ro Method precision, determined from independent solutions, showed an RSD of 1.6249%. bch.ro

Intermediate Precision Intermediate precision, sometimes referred to as ruggedness, expresses variations within the same laboratory. pharmaerudition.org It evaluates the effect of random events on the method's precision by considering factors such as different days, different analysts, or different equipment. europa.eu For example, a study on Bisoprolol determined intermediate precision using three independent solutions at three different concentration levels, resulting in an RSD of 1.6054%. bch.ro Acceptance criteria for intermediate precision in assay methods typically require the RSD between datasets to be ≤2.0%. eurofins.com

The following table summarizes findings on the precision of analytical methods for Bisoprolol, which are indicative of the performance expected for methods quantifying this compound.

Table 1: Precision Data for Bisoprolol Analytical Methods

Precision Type Parameter Observed Value Acceptance Criteria
System Precision RSD of 10 injections 0.6602% bch.ro ≤ 2% bch.ro
Method Precision RSD of 3 levels, 3 replicates each 1.6249% bch.ro ≤ 5% bch.ro
Intermediate Precision RSD (different days/analysts) 1.6054% bch.ro ≤ 5% bch.ro

Detection Limit (LOD) and Quantification Limit (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters for methods designed to quantify impurities like this compound, as they define the sensitivity of the method.

Limit of Detection (LOD) The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. europa.eu It is a measure of the method's ability to identify the presence of the impurity.

Limit of Quantitation (LOQ) The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For impurity analysis, the LOQ must be low enough to accurately measure the impurity at its specification limit.

LOD and LOQ are commonly determined based on the standard deviation of the response and the slope of the calibration curve. Validation studies for analytical methods used for Bisoprolol have established these limits. For instance, one high-performance liquid chromatography (HPLC) method determined the LOD for Bisoprolol Fumarate (B1241708) to be 1.3 µg/mL and the LOQ to be 3.98 µg/mL. bch.ro Another RP-HPLC method reported an LOD of 0.57 µg/mL and an LOQ of 1.72 µg/mL for Bisoprolol Fumarate. ijcrt.org

The table below presents examples of LOD and LOQ values from validated methods for Bisoprolol.

Table 2: LOD and LOQ Values for Bisoprolol

Method Analyte LOD LOQ
HPLC bch.ro Bisoprolol Fumarate 1.3 µg/mL 3.98 µg/mL
RP-HPLC ijcrt.org Bisoprolol Fumarate 0.57 µg/mL 1.72 µg/mL

Robustness

Robustness testing is a critical component of method validation that demonstrates the reliability of an analytical procedure with respect to deliberate, minor variations in its parameters. bepls.com This ensures the method remains unaffected by small fluctuations in operating conditions during routine use.

For HPLC methods used to analyze Bisoprolol and its impurities, robustness is typically evaluated by intentionally altering parameters such as:

Flow rate of the mobile phase (e.g., ±0.1 mL/min or ±10%). bepls.comnih.gov

Mobile phase composition (e.g., ±3% variation in organic solvent ratio). nih.gov

pH of the mobile phase buffer (e.g., ±0.2 units). nih.govsaudijournals.com

Column temperature (e.g., ±5°C). nih.gov

Detection wavelength (e.g., ±3 nm). bepls.com

In a robustness study for a simultaneous determination of Bisoprolol and Amlodipine, the method was found to be robust against changes in buffer pH (±0.2 units), mobile phase composition (±3%), column temperature (35°C vs. standard), and flow rate (±0.1 mL/min). nih.gov The results showed that these variations did not significantly impact the assay values, confirming the method's reliability. nih.gov

The following table illustrates typical parameters and variations tested during a robustness study for a Bisoprolol analytical method.

Table 3: Example of Robustness Study Parameters for Bisoprolol Analysis

Parameter Original Condition Variation Result
Flow Rate saudijournals.com 1.0 mL/min 0.9 mL/min & 1.1 mL/min Peak area and tailing factor remained within acceptable limits.
Mobile Phase pH saudijournals.com 3.5 3.3 & 3.7 Peak area and tailing factor remained within acceptable limits.
Organic Composition saudijournals.com Acetonitrile:Buffer (30:70) ±10% Peak area and tailing factor remained within acceptable limits.

System Suitability Testing (SST)

System Suitability Testing (SST) is an integral part of any chromatographic method and is performed before the analysis of any samples. Its purpose is to verify that the chromatographic system is performing adequately for the intended application. sci-hub.se SST parameters are established to ensure the quality and consistency of the results.

Key SST parameters for the analysis of Bisoprolol and its impurities include:

Tailing Factor (Asymmetry Factor): Measures the symmetry of the chromatographic peak. A value ≤ 2 is generally required to ensure accurate quantitation. sci-hub.se

Theoretical Plates (N): A measure of column efficiency. A higher number of theoretical plates (typically > 2000) indicates better separation efficiency. sci-hub.se

Resolution (Rs): Confirms the degree of separation between adjacent peaks, such as the main drug substance and an impurity. A resolution of > 2 is often desired.

Relative Standard Deviation (%RSD) of Replicate Injections: The precision of replicate injections of a standard solution is measured. The %RSD for peak areas should typically be not more than 2.0%. sci-hub.se

In a validated HPLC method for Bisoprolol, SST was performed using six replicate injections of a standard solution. The results showed a tailing factor of 1.66 ± 0.02, a plate count of 4937 ± 72, and an RSD of 1.45% for the plate count, all meeting typical acceptance criteria. sci-hub.se

The table below provides an example of system suitability test results for a Bisoprolol Fumarate analytical method.

Table 4: System Suitability Parameters for Bisoprolol Fumarate Analysis

Parameter Observed Value Acceptance Criteria
Retention Time sci-hub.se 4.00 ± 0.04 min RSD ≤ 2.0%
Tailing Factor saudijournals.com 1.055 ≤ 2
Theoretical Plates saudijournals.com 3906 > 2000
Resolution saudijournals.com 14.42 > 2

Sample Preparation and Extraction Methodologies

Effective sample preparation is essential to ensure accurate and reproducible results in the analysis of this compound from various matrices, such as bulk drug substances or finished pharmaceutical dosage forms. The goal is to extract the analyte of interest and present it in a clean solution compatible with the analytical instrument, typically an HPLC system.

For Solid Dosage Forms (Tablets): A common approach for preparing samples from tablets involves the following steps:

Weighing and Grinding: A specific number of tablets (e.g., 10 tablets) are weighed to determine the average weight and then finely powdered to ensure homogeneity. ijcrt.org

Dissolution: An accurately weighed portion of the powder, equivalent to a specific amount of the active pharmaceutical ingredient (API), is transferred to a volumetric flask. ijcrt.org

Extraction: A suitable diluent (often the mobile phase or a component of it) is added. bepls.com The mixture is then subjected to mechanical shaking or sonication for a set period (e.g., 10-15 minutes) to facilitate the complete dissolution of the drug and its impurities. ijcrt.orgsaudijournals.com

Dilution: The solution is diluted to the final volume with the diluent to achieve the target concentration for analysis. bepls.com

Filtration: The final solution is filtered through a membrane filter (e.g., 0.45 µm PVDF or nylon) to remove any undissolved excipients, which could otherwise interfere with the chromatographic system. bepls.com

For Bulk Drug Substance: The preparation is more straightforward for bulk substances:

An accurately weighed amount of the Bisoprolol substance is dissolved directly in the diluent in a volumetric flask. bepls.com

The solution is then diluted to the final target concentration and may be filtered before injection into the HPLC system.

Liquid-Liquid Extraction: For biological matrices like plasma, or for specific purification needs, liquid-liquid extraction (LLE) may be employed. Studies have shown that the extraction efficiency of Bisoprolol is pH-dependent. Chloroform at pH 10 has been identified as an optimal extracting solvent, achieving up to 92.57% recovery. greenpharmacy.info Methylene (B1212753) chloride is also effective under similar conditions. greenpharmacy.info Such methods can be adapted to isolate and concentrate impurities from complex sample matrices.

Structural Elucidation and Characterization of Bisoprolol Ep Impurity D

Comprehensive Structural Assignment using Multi-Spectroscopic Data

The definitive structure of Bisoprolol (B1195378) EP Impurity D is established through the combined application of several spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide complementary pieces of information that, when integrated, confirm the compound's molecular architecture.

Corroboration of NMR, MS, and IR Data

The structural assignment of Bisoprolol EP Impurity D is a process of corroborating evidence from multiple analytical sources. While detailed spectral data is typically proprietary and provided on a Certificate of Analysis with a reference standard, the expected data can be inferred from the known structure. glppharmastandards.comklivon.comvenkatasailifesciences.com

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is fundamental for mapping the carbon-hydrogen framework of the molecule.

¹H NMR would reveal the number of different types of protons and their neighboring environments. Key expected signals would include those for the aromatic protons on the two benzene (B151609) rings, the characteristic methine proton of the isopropyl groups, and the various protons of the propan-2-ol and benzyl (B1604629) ether linkages.

¹³C NMR would identify all unique carbon atoms in the molecule, from the methyl carbons of the isopropyl groups to the carbons of the aromatic rings and the ether and alcohol functionalities.

Mass Spectrometry (MS) provides the molecular weight of the impurity and, through fragmentation analysis, offers insights into its structural components. The molecular formula for this compound is C26H40N2O5, corresponding to a molecular weight of 460.61 g/mol . simsonpharma.com High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

O-H stretching from the hydroxyl groups.

N-H stretching from the secondary amine groups.

C-H stretching from both aromatic and aliphatic components.

C=C stretching from the aromatic rings.

C-O stretching from the ether and alcohol groups.

The collective interpretation of these spectroscopic data points provides a comprehensive and unambiguous structural confirmation of this compound.

Table 1: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMR Signals corresponding to aromatic protons, isopropyl group protons (doublet and septet), methine protons adjacent to hydroxyl and amino groups, and methylene (B1212753) protons of the ether linkages.
¹³C NMR Resonances for aromatic carbons, aliphatic carbons of the isopropyl and propanol (B110389) side chains, and carbons involved in ether and alcohol bonds.
Mass Spec A molecular ion peak [M+H]⁺ at m/z 461.29, consistent with the molecular formula C26H40N2O5.
IR (cm⁻¹) Broad O-H stretching band (~3300-3500 cm⁻¹), N-H stretching band (~3250-3350 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2970 cm⁻¹), and C-O stretching (~1000-1250 cm⁻¹).

Interpretation of Fragmentation Patterns in Mass Spectrometry

Mass spectrometry, particularly with tandem MS (MS/MS), is a powerful tool for structural elucidation by analyzing the fragmentation of a molecule. In the case of this compound, the molecule would first be protonated to form the molecular ion [M+H]⁺. Subsequent fragmentation would likely occur at the more labile bonds, such as the ether linkages and the bonds adjacent to the nitrogen and oxygen atoms.

Chemical Nomenclature and Isomeric Considerations

The formal naming and stereochemical properties of this compound are defined by established international standards.

IUPAC Naming Conventions for Impurity D

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for this compound is (RS)-1-[4-[4-(2-Hydroxy-3-isopropylaminopropoxy)benzyloxymethyl]phenoxy]-3-isopropylaminopropan-2-ol . simsonpharma.comlgcstandards.com This name precisely describes the connectivity of all atoms within the molecule, including the two substituted phenoxy groups, the central benzyl ether linkage, and the two identical isopropylaminopropanol side chains. The CAS number for this compound is 1225195-71-0. simsonpharma.com

Consideration of Stereoisomers

The IUPAC name includes the prefix "(RS)-", which indicates that the compound is a racemic mixture of stereoisomers. lgcstandards.com this compound possesses two chiral centers, one at the carbon atom bearing the hydroxyl group in each of the two propan-2-ol side chains.

Due to these two chiral centers, there are four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). The designation "(RS)-" for the impurity as a whole suggests that it is typically encountered as a mixture of these stereoisomers. The separation and individual characterization of these isomers would require specialized chiral chromatography techniques.

Reference Standard Characterization and Certification

The use of a well-characterized reference standard is essential for the accurate identification and quantification of this compound in pharmaceutical quality control. venkatasailifesciences.com Suppliers of pharmaceutical reference standards provide a comprehensive Certificate of Analysis (COA) for this impurity. glppharmastandards.comvenkatasailifesciences.com

A typical COA for a this compound reference standard includes:

Identification: Confirmation of the compound's identity using techniques like ¹H NMR, Mass Spectrometry, and IR spectroscopy. The COA will affirm that the spectra match the known structure of the impurity.

Purity: Quantitative assessment of the impurity's purity, usually determined by High-Performance Liquid Chromatography (HPLC). This provides the percentage of the main component versus any other detectable substances.

Assay: The certified concentration or potency of the reference standard, which is critical for its use in quantitative analysis.

Analytical Data: The COA is accompanied by the actual spectral data (e.g., copies of the NMR and IR spectra and the mass spectrum), allowing the end-user to verify the identity and quality of the standard. glppharmastandards.com

These certified reference materials are manufactured and tested under stringent quality management systems, often in compliance with standards such as ISO 17025, to ensure their suitability for regulatory purposes like Abbreviated New Drug Application (ANDA) filings.

Impurity Control Strategies and Mitigation in Pharmaceutical Manufacturing

Process Chemistry Optimization for Impurity D Reduction

Optimizing the synthetic process is the primary strategy to prevent the formation of Impurity D. This involves careful management of reaction conditions, ensuring the purity of all raw materials, and selecting synthetic pathways that are less prone to dimerization.

The formation of dimeric impurities is highly sensitive to the conditions of the chemical reactions. Several process parameters are critical to minimizing the generation of Bisoprolol (B1195378) EP Impurity D. Forced degradation studies have revealed that conditions such as acid hydrolysis can lead to the formation of Impurity D, highlighting the need for strict pH control. researchgate.net

Key parameters that require rigorous control include temperature, reaction time, and the molar ratio of reactants. For instance, high temperatures, such as 150°C, have been shown to promote self-condensation of starting materials like p-hydroxybenzyl alcohol, leading to the formation of dimer impurities. google.com In contrast, specific synthetic steps are controlled at lower temperatures, such as 65-70°C for defined periods, to prevent unwanted side reactions. google.com

Table 1: Critical Process Parameters for Mitigating Impurity D

ParameterControl StrategyRationaleSource(s)
Temperature Avoid high temperatures (e.g., >100-150°C); maintain specific optimal ranges (e.g., 65-70°C) for certain steps.High temperatures can cause self-condensation of intermediates, leading to dimer formation. google.comgoogle.com
pH Maintain strict pH control and avoid strongly acidic conditions.Acid hydrolysis has been identified as a degradation pathway that produces Impurity D. researchgate.net
Reactant Ratio Precise control over the molar equivalents of reactants, such as epichlorohydrin (B41342) and potassium carbonate.Incorrect stoichiometry can lead to side reactions and the formation of impurities. google.com
Reaction Time Monitor reaction progress and adhere to specified durations (e.g., 6 hours for certain steps).Prevents the accumulation of byproducts from prolonged reaction times. google.com

The purity of the materials used at the beginning and throughout the synthesis of Bisoprolol is fundamental to controlling the final impurity profile. researchgate.net The adage "quality in, quality out" is particularly relevant, as contaminants in starting materials can participate in side reactions or catalyze the formation of impurities like Impurity D. qingmupharm.com

Key starting materials such as 4-hydroxybenzyl alcohol and epichlorohydrin must be of exceptionally high purity. qingmupharm.comijper.org Furthermore, intermediates formed during the synthesis must be monitored and, if necessary, purified. For example, certain aldehydic impurities, if not controlled to levels below 0.1% as per ICH guidelines, can persist and contribute to the final impurity profile. google.com Some processes incorporate specific steps to remove such intermediates, like using sodium borohydride (B1222165) to reduce aldehydic impurities before proceeding to the next stage of synthesis. smolecule.com

The chosen synthetic route has a profound impact on the types and quantities of impurities generated. researchgate.net Research has focused on developing facile and efficient synthetic methods that inherently avoid the conditions conducive to dimer formation. researchgate.net One documented synthesis of Impurity D involves the reaction of an intermediate with epichlorohydrin, followed by subsequent reactions that lead to the dimer. ijper.org

Alternative processes are designed to circumvent these pathways. For example, routes that avoid high pressure and high-temperature conditions are preferable, as these are known to be uneconomical on an industrial scale and promote impurity formation. google.com A multi-step pathway involving benzylation, reduction, chlorination, etherification, and subsequent debenzylation represents a controlled approach to building the molecule, which can be optimized to minimize byproduct formation. google.com The development of chemoenzymatic protocols, which use enzymes for specific transformations, offers another avenue to achieve high purity and yield by avoiding harsh chemical reagents. mdpi.com

In-Process Control (IPC) Methodologies

Continuous monitoring throughout the manufacturing process is essential to ensure that impurity levels are kept within acceptable limits. jchr.org A variety of analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being the most prominent.

Developing a robust HPLC method is challenging, as it must be able to separate Bisoprolol from a multitude of potential impurities, which number as many as 15 in the European Pharmacopoeia. mjcce.org.mk Method development involves testing various columns, mobile phases, and detection parameters to achieve adequate separation and sensitivity. researchgate.netmfd.org.mk Techniques such as LC-MS/MS are also invaluable, not only for quantification but also for the structural identification of impurities during forced degradation studies and process development. google.com Other methods like Thin-Layer Chromatography (TLC) can be used for simple and rapid monitoring of reaction progress. ijper.org For definitive structural confirmation of impurities like Impurity D, advanced techniques such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed. researchgate.net

Table 2: Interactive Data Table of HPLC Method Development for Bisoprolol and Its Impurities

Column TypeColumn DimensionsMobile Phase CompositionFlow Rate (ml/min)Temperature (°C)OutcomeSource(s)
RP Select B250 x 4.6 mm, 5 µm30% Acetonitrile : 70% 25 mM Phosphate (B84403) Buffer pH 2.81.230No separation of the critical pair (Bisoprolol and Impurity G). mjcce.org.mk
Xterra MS C18100 x 4.6 mm, 3.5 µmGradient: Acetonitrile and 0.2% (v/v) Perchloric Acid1.020Good resolution (2.4) for the critical pair. Analysis time of 13 min. Validated as most suitable. mjcce.org.mkresearchgate.net
Aquity UPLC BEH C1850 x 2.1 mm, 1.7 µmGradient: Acetonitrile and 0.2% (v/v) Perchloric Acid0.2320Excellent resolution (5.6 for another critical pair), but high column backpressure. mjcce.org.mk
Zorbax SB C18150 x 4.6 mm, 3.5 µmGradient: Acetonitrile and Water with 0.2% Perchloric Acid1.230Good resolution (2.4) for the critical pair. Method validated as suitable for quality control. mfd.org.mk
Zobrax SB C18250 x 4.6 mm, 5.0 µmMethanol : Water (51:49 v/v) with Orthophosphoric Acid0.8N/AOptimized for improved peak symmetry and reduced retention time. jchr.org

Purification and Isolation Techniques for Impurity D

Even with optimized processes, trace amounts of Impurity D may form. Therefore, effective purification techniques are necessary as a final control step to ensure the active pharmaceutical ingredient (API) meets the stringent purity requirements set by regulatory bodies like the European Pharmacopoeia. ijper.org

Preparative chromatography is a cornerstone technique for the purification and isolation of impurities from a reaction mixture. indexcopernicus.com Specifically, silica (B1680970) gel column chromatography has been successfully employed to purify and isolate Bisoprolol Impurity D. google.comijper.org This method leverages the different affinities of the API and the impurity for the stationary phase (silica gel) and the mobile phase (a solvent mixture), allowing them to be separated as they pass through the column. ijper.org The process can be scaled for industrial production and is effective in obtaining reference standards of high purity, which are themselves crucial for the development and validation of analytical methods. google.comindexcopernicus.com

Crystallization and Salt Formation

Crystallization and salt formation are pivotal strategies in pharmaceutical manufacturing for controlling and mitigating impurities, including Bisoprolol EP Impurity D. The final isolation step in the synthesis of this compound, particularly when preparing it as a high-purity analytical standard, involves meticulous crystallization procedures. smolecule.com This process typically includes dissolving the crude impurity in a suitable solvent, followed by controlled precipitation, which can be induced by adding an anti-solvent or by cooling the solution. smolecule.com Through this method, the crystalline form of the impurity can be obtained with purities ranging from 95.5% to 99.5%, meeting the stringent requirements for pharmaceutical reference standards. smolecule.com

While specific salt formation details for Impurity D are proprietary, the strategy is well-documented for other related substances of Bisoprolol. For instance, Bisoprolol Impurity A is effectively purified through the formation and isolation of its fumarate (B1241708) salt, which allows for the separation from other process-related substances. journalirjpac.comindexcopernicus.com This approach leverages differences in solubility between the salt of the target compound and the impurities. indexcopernicus.com The salt is later neutralized to yield the purified free base. indexcopernicus.com Such techniques are fundamental for producing impurity reference standards necessary for the accurate quality control of the final drug product.

Stability-Indicating Methods for Monitoring this compound

Stability-indicating methods are analytical procedures designed to detect and quantify changes in the quality of a drug substance and product over time. For Bisoprolol, these methods are crucial for monitoring the emergence of degradation products like Impurity D. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for separating and quantifying Bisoprolol from its impurities. The development and validation of these methods according to International Council for Harmonisation (ICH) guidelines ensure they are sensitive and specific enough to distinguish the active pharmaceutical ingredient from any potential degradants that may form under various stress conditions. nih.gov

Design and Execution of Forced Degradation Studies (e.g., acid, alkaline, thermal, oxidative, photolytic stress)

Forced degradation, or stress testing, is an essential component of drug development that helps identify likely degradation products and establish the intrinsic stability of a drug molecule. indexcopernicus.com In these studies, the drug substance is subjected to conditions more severe than accelerated stability testing, such as exposure to strong acids, bases, oxidizing agents, high temperatures, and intense light. researchgate.netimpactfactor.org

Research on Bisoprolol has shown that the formation of its impurities is highly dependent on the specific stress condition applied. researchgate.netshd-pub.org.rsdntb.gov.ua A key finding from these studies is that This compound is notably formed during acid hydrolysis. researchgate.netshd-pub.org.rsdntb.gov.uaukim.mk In one study, subjecting Bisoprolol to 1 M hydrochloric acid at 60°C resulted in the formation of Impurity D, alongside Impurities A and L. researchgate.netukim.mk Conversely, under alkaline, oxidative, thermal, and photolytic stress conditions, Impurity D was not detected, although other impurities were formed. researchgate.netshd-pub.org.rsdntb.gov.ua

The table below summarizes the findings from a forced degradation study on Bisoprolol, detailing the conditions and the specific impurities that were identified.

Table 1: Summary of Bisoprolol Degradation Products under Various Stress Conditions

Stress Condition Parameters Resulting Impurities Identified Reference
Acid Hydrolysis 1 M HCl at 60°C for 1 hour Impurity A, Impurity L, Impurity D researchgate.netukim.mk
Alkaline Hydrolysis 1 M NaOH Impurity A, Impurity L, Impurity Q, Impurity G, Impurity K researchgate.netshd-pub.org.rsdntb.gov.ua
Oxidative Degradation 3 vol. % H₂O₂ Impurity A, Impurity L, Impurity K researchgate.netshd-pub.org.rsdntb.gov.ua
Thermal Degradation 105°C Impurity A, Impurity L, Impurity K researchgate.netshd-pub.org.rsdntb.gov.ua

| Photodegradation | UV radiation (≥ 200 W h m⁻²) | Impurity A, Impurity L, Impurity G, Impurity K | researchgate.netshd-pub.org.rsdntb.gov.ua |

These results are critical for understanding the degradation pathways of Bisoprolol and for developing manufacturing processes and storage conditions that minimize the formation of this compound.

Long-Term and Accelerated Stability Testing for Impurity D Profiling

Following the identification of potential degradants through forced degradation, long-term and accelerated stability studies are conducted to profile impurity formation under more representative storage conditions. researchgate.net Long-term testing is typically performed at 25°C ± 2°C, while accelerated testing uses elevated conditions, such as 40°C ± 2°C and 75% ± 5% relative humidity, to predict the shelf life of the product more quickly. researchgate.netfarmaciajournal.com

Studies on Bisoprolol tablets have been conducted to evaluate their stability under these conditions. In one such study, tablets were stored for 12 months under long-term conditions and for a shorter period under accelerated conditions. farmaciajournal.com The results showed that the tablets remained stable, with impurity levels staying within acceptable limits. farmaciajournal.com After 12 months at 25°C, the drug content had decreased by less than 3.7%, and the levels of related impurities were within the required limits set by pharmacopoeias. farmaciajournal.com

The table below presents data from a stability study on Bisoprolol tablets, illustrating how quality parameters are monitored over time.

Table 2: Stability Data for Bisoprolol Fumarate Tablets

Test Condition Time Point Appearance Drug Content (% of initial) Total Impurities Reference
Long-Term (25°C) 12 Months Unchanged >96.3% Within required limits (<0.50%) farmaciajournal.com
Accelerated (40°C/75% RH) 3 Months Unchanged Not specified Within required limits farmaciajournal.com

| Accelerated (40°C/75% RH) | 6 Months | Unchanged | Not specified | Within required limits | farmaciajournal.com |

Table of Mentioned Compounds

Compound Name
Bisoprolol
This compound
Bisoprolol Impurity A
Bisoprolol Impurity G
Bisoprolol Impurity K
Bisoprolol Impurity L
Bisoprolol Impurity Q
Fumaric acid
Hydrochloric acid

Regulatory Compliance and Quality Assurance Pertaining to this compound

The control of impurities is a critical aspect of pharmaceutical manufacturing, ensuring the safety and efficacy of drug products. For Bisoprolol, a widely used beta-blocker, the management of related substances such as this compound is governed by a stringent framework of regulatory guidelines and quality assurance practices. This article details the key regulatory and quality considerations for this specific impurity.

Q & A

What analytical techniques are recommended for the identification and structural characterization of Bisoprolol EP Impurity D?

Basic Question
A validated LC–UV–MS/MS method using a C18 column, formic acid in water, and acetonitrile (gradient elution) is recommended. UV detection at 270 nm quantifies impurities, while MS/MS provides structural insights by analyzing protonated molecular ions ([M+H]⁺) and product ions. For Impurity D (CAS 1225195-71-0), the molecular ion m/z 461.3 (C₂₆H₄₀N₂O₅) and its fragmentation pattern distinguish it from other impurities like A or K .

What is the structural identity of this compound, and how does it differ from related impurities?

Basic Question
this compound (IUPAC: 3,3'-(((oxybis(methylene))bis(4,1-phenylene))bis(oxy))bis(1-(isopropylamino)propan-2-ol)) has the molecular formula C₂₆H₄₀N₂O₅ (MW: 460.61). Unlike Impurity A (degradation product from hydrolysis) or Impurity K (ester derivative), Impurity D is a dimeric structure formed via oxidative coupling during synthesis or storage, confirmed by LC–MS/MS .

How do stress conditions influence the formation of this compound?

Advanced Question
Forced degradation studies reveal that acid hydrolysis (e.g., 1M HCl, 80°C) generates Impurity D alongside A and L, while photolytic and thermal stress produce negligible amounts. Alkaline hydrolysis favors Impurity A and G formation instead. This suggests Impurity D is primarily a process-related impurity rather than a degradation product, necessitating strict control during synthesis .

What methodological challenges arise in separating this compound from co-eluting peaks?

Advanced Question
Co-elution with polar impurities (e.g., fumaric acid or Impurity A) is common due to structural similarities. Resolution requires optimizing:

  • Mobile phase : 0.1% formic acid in water/acetonitrile gradients.
  • Column temperature : 30–40°C to improve peak symmetry.
  • Stationary phase : Sub-2µm C18 particles enhance efficiency .
    Validation parameters include system suitability (resolution ≥2.0) and precision (RSD <10% for retention time) .

How can mass spectral data aid in distinguishing this compound from isobaric impurities?

Advanced Question
Impurity D’s MS/MS spectrum shows characteristic product ions at m/z 443.2 ([M+H–H₂O]⁺) and 325.1 (cleavage of the oxybis(methylene) bridge). In contrast, Impurity K (MW 339.43) fragments to m/z 223.2 (loss of isopropyl ester). Neutral loss scans and high-resolution MS (HRMS) differentiate isobaric impurities with identical nominal masses .

What validation parameters are critical for quantifying this compound in drug products?

Advanced Question
Key parameters include:

  • Linearity : R² ≥0.998 over 0.1–1.5 µg/mL.
  • LOQ/LOD : ≤0.05% and ≤0.02% relative to bisoprolol.
  • Precision : Intraday RSD <5% (n=6).
  • Accuracy : 98–102% recovery via spiked placebo .
    Cross-validation with orthogonal methods (e.g., HILIC) ensures robustness, especially for polar impurities .

How do fragmentation patterns of this compound inform degradation pathway analysis?

Advanced Question
The presence of a stable oxazolidinone ring (from MS/MS) indicates Impurity D forms via intramolecular cyclization under acidic conditions. Comparative studies with Impurity T (oxazolidinone-benzaldehyde derivative, CAS 1173203-26-3) reveal shared intermediates, suggesting parallel degradation pathways during synthesis .

What are the regulatory implications of this compound levels in drug formulations?

Advanced Question
Per ICH Q3B, Impurity D must be controlled at ≤0.15% (daily dose ≤2g). Stability studies (40°C/75% RH for 6 months) are required to monitor increases. Pharmacopeial standards (EP) mandate LC–MS/MS confirmation for identity and quantification, aligning with USP general chapter <476> .

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